Penicillin F

概要

説明

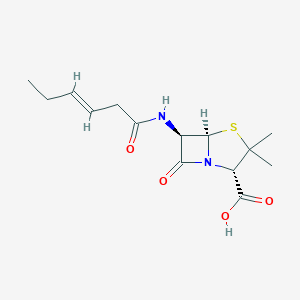

Penicillin F, also known as a penicillin C14H20N2O4S, was the first of the penicillins isolated in Great Britain . It was discovered by a team led by Howard Florey and Ernst Boris Chain at the University of Oxford . The term “penicillin” is defined as the natural product of Penicillium mould with antimicrobial activity .

Synthesis Analysis

The biosynthesis of penicillin is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium, the latter including the industrial producer of penicillin Penicillium chrysogenum . The development of large-scale production methods has enabled the therapeutic powers of penicillin for widespread clinical use .

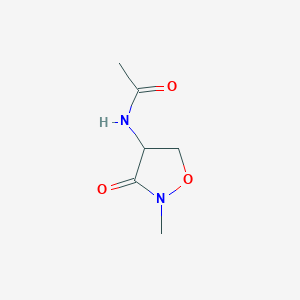

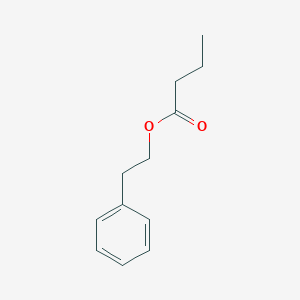

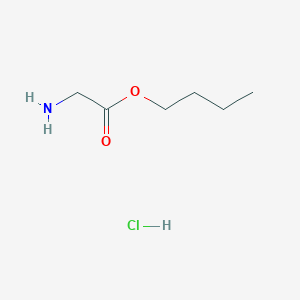

Molecular Structure Analysis

Penicillins, including Penicillin F, are characterized by three fundamental structural requirements: the fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular formula of Penicillin F is C14H20N2O4S .

Chemical Reactions Analysis

Penicillin’s mechanism of action involves binding to transpeptidases and preventing the formation of new peptidoglycan cross-links, thereby inhibiting bacterial cell wall synthesis . This reaction is irreversible and so the growth of the bacterial cell wall is inhibited .

Physical And Chemical Properties Analysis

Penicillins, including Penicillin F, are beta-lactam antibiotics. They are characterized by a fused beta-lactam structure, a free carboxyl acid group, and one or more substituted amino acid side chains . The molecular weight of Penicillin F is 312.38 .

科学的研究の応用

Phenylacetic Acid's Influence : Phenylacetic acid's addition to the culture medium was found to increase the total penicillin yield, indicating the mold's use of phenylacetic acid as a building block for the penicillin molecule. This study focused on the effects of phenylacetic acid on the production of Penicillin F and other types, providing insights into optimizing penicillin production methods (Moyer & Coghill, 1947).

Diverse Molecular Forms : Penicillin is now understood to comprise several chemical compounds with antibacterial activity. The research recognizes Penicillin F as one of the types produced under certain conditions, highlighting the variety within penicillin compounds and their varying composition in commercial samples (Rake & Richardson, 1946).

Historical Development and Applications : The pathways leading to the development of Penicillin F and other antibacterials, including the role played by patents, are explored, providing a historical perspective on the scientific and commercial journey of penicillin and its derivatives (Bentley, 2009).

Antimicrobial Potential : Fosfomycin, derived from penicillin, was compared with other penicillins, including Penicillin F, for their antimicrobial activity against various strains of bacteria. This research provides insights into the specific activities and potential clinical applications of Penicillin F and related compounds (Dastidar et al., 1997).

Biochemical Analysis : A study on the electronic structure and physicochemical properties of selected penicillins, including Penicillin F, aimed to understand the biological action mechanism of these compounds. The research analyzed various properties such as atomic charges and bond orders, providing a deeper understanding of how Penicillin F and its relatives function at a molecular level (Soriano-Correa et al., 2007).

Treatment Efficacy : Penicillin, including Penicillin F, has been extensively used to treat various infections. Reports detailing the outcomes of hundreds of cases treated with penicillin provide empirical evidence of its efficacy and the variety of conditions it can address (Keefer et al., 1943).

作用機序

Safety and Hazards

将来の方向性

The rise of antibiotic resistance has led to a need for new approaches to tackle this global health issue. One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . Another approach is the development of antimicrobial peptides (AMPs) as antibiofilm agents .

特性

IUPAC Name |

(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCJUNAKLMRGP-ZTWGYATJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151994 | |

| Record name | Penicillin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penicillin F | |

CAS RN |

118-53-6 | |

| Record name | Penicillin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

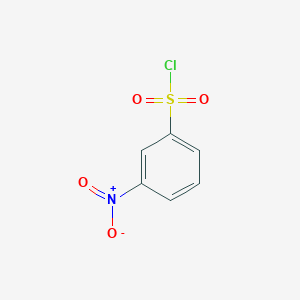

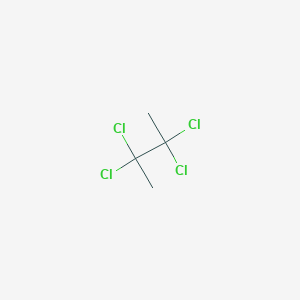

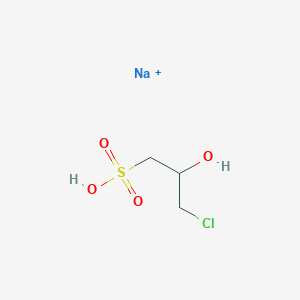

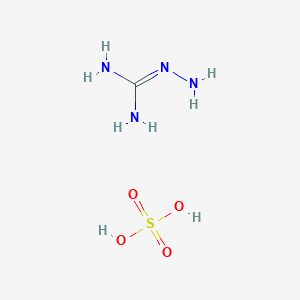

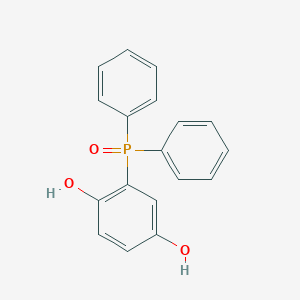

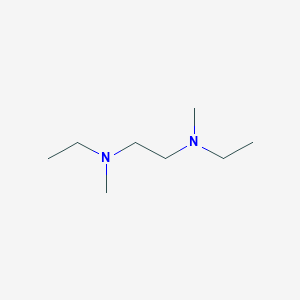

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)